molecular formula C19H27N3 B6501619 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine CAS No. 1396884-37-9

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine

Cat. No.: B6501619
CAS No.: 1396884-37-9
M. Wt: 297.4 g/mol
InChI Key: QBTOCGGXSZGTGU-UHFFFAOYSA-N
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Description

The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine features a piperidine core substituted with two distinct moieties:

  • A 3,5-dimethylpyrazole group linked via a methyl bridge at the 4-position of the piperidine.
  • A 2-methylbenzyl group at the 1-position of the piperidine.

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3/c1-15-6-4-5-7-19(15)14-21-10-8-18(9-11-21)13-22-17(3)12-16(2)20-22/h4-7,12,18H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTOCGGXSZGTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine typically involves the nucleophilic substitution reaction of a pyrazole derivative with a piperidine derivative. One common method involves heating the reactants in dimethyl sulfoxide (DMSO) in the presence of a base such as potassium hydroxide (KOH) . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific substituent combination. Below is a detailed comparison with structurally related analogs, focusing on structural variations, synthesis pathways, and biological implications.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Bioactivity Profiles
Compound Name Piperidine Substituents Pyrazole/Other Groups Key Bioactivity/Applications References
Target Compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]; 1-[(2-methylphenyl)methyl] 3,5-Dimethylpyrazole Inferred neuroactive, anti-inflammatory (based on analogs)
1-((4-Chlorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine 4-[(3,5-Dimethylpyrazolyl)methyl]; 1-(4-chlorophenylsulfonyl) 3,5-Dimethylpyrazole Antimicrobial, anti-inflammatory (explicit data)
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid 3-Carboxylic acid; 1-(isoxazolylmethyl) 3,5-Dimethylisoxazole Enhanced enzyme inhibition (e.g., kinase targets)
4-((1H-Pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine 1-(2,6-Difluorophenylsulfonyl); 4-pyrazolylmethyl Unsubstituted pyrazole Therapeutic applications (unspecified, inferred from sulfonyl group)
3-(3-Methoxy-1H-pyrazol-1-yl)piperidine 3-Methoxypyrazole at 3-position Methoxy-substituted pyrazole Improved CNS penetration (drug discovery focus)

Impact of Substituents on Properties

A. Pyrazole Modifications
  • 3,5-Dimethylpyrazole : Enhances steric bulk and metabolic stability compared to unsubstituted pyrazoles. This substitution is common in anti-inflammatory agents due to improved target binding .
  • Methoxy vs.
B. Piperidine Substituents
  • 2-Methylbenzyl Group : Introduces lipophilicity, favoring interactions with hydrophobic protein pockets. This group is less electron-withdrawing than sulfonyl moieties (e.g., in 1-((4-chlorophenyl)sulfonyl)-4-...), which may reduce off-target reactivity .
  • Sulfonyl Groups: Compounds like 1-((4-chlorophenyl)sulfonyl)-4-...
C. Ring System Variations
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine) offer additional hydrogen-bonding sites but may reduce metabolic stability .
  • Isoxazole vs. Pyrazole : Isoxazole-containing analogs (e.g., 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid) show distinct electronic profiles, influencing enzyme inhibition selectivity .

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